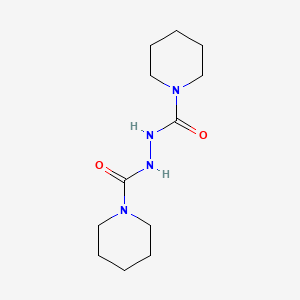

1,2-Bis(1-piperidylcarbonyl)hydrazine

Descripción

Propiedades

IUPAC Name |

N'-(piperidine-1-carbonyl)piperidine-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2,(H,13,17)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQULCJUGAORGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NNC(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401174595 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401174595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-90-1 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401174595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Bis 1 Piperidylcarbonyl Hydrazine and Analogues

Conventional Synthetic Pathways for N,N'-Diacylhydrazines

Traditional methods for synthesizing N,N'-diacylhydrazines have been well-documented and are foundational in organic chemistry. These pathways typically involve the formation of amide bonds through the reaction of hydrazine (B178648) derivatives with acylating agents.

The acylation of hydrazine is a primary and widely utilized method for preparing N,N'-diacylhydrazines. researchgate.net This approach involves reacting hydrazine or its derivatives with acylating agents. Common acylating agents include acyl chlorides and acid anhydrides, which are highly reactive and readily form the desired diacylhydrazine products. egranth.ac.in However, the high reactivity of these agents can sometimes make it challenging to control the reaction and prevent over-acylation, leading to the formation of diacylated products when mono-acylation is desired. egranth.ac.in

Three main synthetic routes are commonly employed for the production of N,N'-diacylhydrazines:

The coupling of acyl chlorides with carbohydrazides. imust.edu.cnbohrium.comresearchgate.net

The reaction of hydrazine hydrate (B1144303) directly with carboxylic acids or isocyanates. imust.edu.cnbohrium.comresearchgate.net

The dimerization of carbohydrazides. imust.edu.cnbohrium.comresearchgate.net

For instance, 3-acylamino ethyl benzoates can be prepared by refluxing 3-aminoethyl benzoate (B1203000) with acyl chlorides in chloroform. mdpi.com These intermediates are then reacted with hydrazine hydrate to form 3-acylaminobenzoyl hydrazines, which can be further acylated with a second acyl chloride to yield the final N,N'-diacylhydrazine derivative. mdpi.com Another approach involves the transamidation of N-activated amides (such as N-Boc, N-nitroso, or N-tosyl amides) with hydrazine hydrate at room temperature, which has been shown to produce acyl hydrazides in high yields (76–94%). researchgate.net

The formation of the carbonyl-hydrazine linkage, which defines the hydrazide structure, is the cornerstone of these synthetic strategies. The reaction of hydrazine with esters, known as hydrazinolysis, is one of the most widely used methods to create this bond. egranth.ac.in This process typically involves reacting an ester with hydrazine monohydrate. egranth.ac.in

The general mechanism for the formation of a hydrazone, a related structure, involves a two-step process that provides insight into the carbonyl-hydrazine linkage formation. First, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon, leading to a tetrahedral hemiaminal intermediate. nih.gov This is followed by a dehydration step to yield the final hydrazone product. nih.gov This reaction is generally slow at neutral pH but can be accelerated by an acid catalyst, with optimal rates observed around pH 4.5. nih.gov

Activated amides can also react with hydrazine under transition-metal-catalyst-free conditions in an aqueous environment to provide acyl hydrazides in good yields. organic-chemistry.org For example, reactions of benzoylpyrrolidin-2-one derivatives with hydrazine monohydrate in water at 25°C can achieve up to a 92% yield within five minutes. organic-chemistry.org

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for hydrazide synthesis. These modern approaches often employ catalysts and adhere to the principles of green chemistry.

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions under milder conditions with higher selectivity and efficiency. Several catalytic systems have been developed for the synthesis of hydrazides and their derivatives.

Ruthenium Catalysts : A ruthenium pincer catalyst has been effectively used for the one-pot synthesis of both symmetrical and unsymmetrical N,N'-disubstituted acylhydrazides from alcohols. organic-chemistry.org This method demonstrates remarkable selectivity and proceeds via a "borrowing hydrogen" pathway, with water as the only byproduct. organic-chemistry.org

Palladium Catalysts : Palladium-catalyzed cross-coupling reactions have been developed to link hydrazine with (hetero)aryl chlorides and bromides, using inexpensive potassium hydroxide (B78521) as the base and achieving high turnover numbers with catalyst loadings as low as 100 ppm. nih.gov

Nickel Catalysts : A Ni(II)-bipyridine complex can catalyze the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides, offering excellent functional group tolerance. organic-chemistry.org

Copper Catalysts : Copper(I) iodide (CuI) has been used to catalyze the intermolecular N-arylation of hydrazides with aryl iodides. organic-chemistry.org

Organocatalysts : Simple organic molecules can also act as catalysts. For example, ethyl 2-cyano-3-methoxyacrylate or 2-(methoxymethylene)malononitrile can catalyze the oxidation of acid carbohydrazides to form symmetrical N,N'-diacylhydrazines. researchgate.net Additionally, catalysts like N-hydroxysuccinimide or 4-dimethylaminopyridine (B28879) can be used in the reaction between hydrazine hydrate and high-boiling-point esters. google.com

Interactive Data Table: Catalyst-Mediated Synthesis of Hydrazides

| Catalyst System | Reactants | Product Type | Key Features |

| Ruthenium Pincer Complex | Acylhydrazides + Alcohols | N,N-Dialkylated Acylhydrazides | One-pot synthesis, high selectivity, water is the only byproduct. organic-chemistry.org |

| Palladium / Josiphos Ligand | Hydrazine + Aryl Halides | Aryl Hydrazines | Low catalyst loadings (down to 100 ppm), uses inexpensive KOH base. nih.gov |

| Ni(II)-bipyridine Complex | Hydrazides + Aryl Chlorides | Arylhydrazines | Photochemical reaction, wide functional group tolerance. organic-chemistry.org |

| Copper(I) Iodide (CuI) | Hydrazides + Aryl Iodides | N-Aryl Hydrazides | Intermolecular N-arylation. organic-chemistry.org |

| Organocatalysts (e.g., L-proline) | Carbonyl Compounds + Hydrazides | Hydrazide Derivatives | Reusable catalyst, mild conditions, solvent-free grinding technique. mdpi.com |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several sustainable strategies have been applied to the synthesis of hydrazides.

Microwave-Assisted Synthesis : An expeditious, solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids using microwave irradiation has been developed. egranth.ac.inresearchgate.net This method is significantly more energy-efficient than conventional heating, featuring enhanced reaction rates, simplified work-up, and higher purity of the final products. egranth.ac.in

Mechanochemistry : Mechanochemical approaches, such as liquid-assisted grinding (LAG) and solid-state melt reactions, offer solvent-free alternatives for synthesizing hydrazones and related compounds in excellent yields (>99%). rsc.org

Aqueous Media : Performing reactions in water instead of organic solvents is a key principle of green chemistry. Greener synthesis of aromatic hydrazones has been achieved by using acetic acid instead of concentrated sulfuric acid and carrying out the condensation reaction in an aqueous medium. orientjchem.org

Organocatalysis : The use of L-proline as a recyclable organocatalyst in a moist grinding technique for condensing 2-cyanoacetohydrazide (B512044) with various aldehydes and ketones showcases an efficient and sustainable protocol. mdpi.com The catalyst can be reused for up to four cycles without a significant loss in yield. mdpi.com

Solid-Phase Synthesis : To reduce the reliance on hazardous solvents like DMF and DCM, solid-phase synthesis techniques for peptide hydrazides have been optimized using more environmentally benign solvents. researchgate.net

Interactive Data Table: Comparison of Conventional vs. Green Synthesis of Benzoic Hydrazide

| Parameter | Conventional Method (Process 1) | Green Method (Microwave, Process 2) | Improvement |

| Overall Yield (%) | 77.0 | 90 | 13% Increase researchgate.net |

| Number of Steps | Two | One | 50% Reduction researchgate.net |

| Heating Time | 6-9 hr | 60-200 s | 162-360 times less researchgate.net |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less researchgate.net |

| E(environmental) Factor | 4.5 | 0.3 | 93.3% Reduction researchgate.net |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase researchgate.net |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase researchgate.net |

Reaction Mechanism Elucidation in Hydrazine Dicarboxamide Synthesis

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and controlling product formation. The synthesis of hydrazine dicarboxamides and related N,N'-diacylhydrazines involves several key mechanistic steps.

The formation of the hydrazone linkage, a critical step in many hydrazide syntheses, proceeds through a well-established two-step mechanism. nih.gov The initial step is the nucleophilic addition of the hydrazine to the carbonyl group, forming a tetrahedral carbinolamine or hemiaminal intermediate. nih.govresearchgate.net This is followed by the acid-catalyzed dehydration of the intermediate to form the final C=N double bond of the hydrazone. nih.govlibretexts.org

In catalyst-mediated reactions, the mechanism can be more complex. For the Pd-catalyzed coupling of hydrazine and aryl halides, detailed mechanistic studies revealed two interconnected catalytic cycles. nih.gov The rate-limiting step was identified as the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex, which then leads to the formation of the aryl hydrazine product. nih.gov

Visible light-mediated oxidative coupling of hydrazides to form N,N'-diacylhydrazines involves a different pathway, proceeding through radical intermediates. researchgate.net In this mechanism, a photocatalyst absorbs visible light and initiates a process that leads to the formation of a hydrazidyl radical, which then dimerizes to form the N-N bond of the final diacylhydrazine product. researchgate.net

The reaction between hydrazines and β-dicarbonyl compounds, which can lead to pyrazole (B372694) isomers, highlights the complexity of these reactions. The process involves the formation of 3,5-dihydroxypyrazolidine intermediates, and the dehydration of these intermediates is believed to be the kinetic control point that determines the final isomer ratio. researchgate.net

Investigation of Intermediate Species and Transition States

The formation of 1,2-Bis(1-piperidylcarbonyl)hydrazine from hydrazine and piperidine-1-carbonyl chloride is a stepwise process involving distinct intermediates and transition states. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The initial step of the reaction is the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the electrophilic carbonyl carbon of piperidine-1-carbonyl chloride. This results in the formation of a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling a chloride ion to form the mono-acylated product, 1-(1-piperidylcarbonyl)hydrazine.

The second step of the synthesis involves the acylation of the remaining free amino group of the 1-(1-piperidylcarbonyl)hydrazine intermediate. This proceeds through a similar mechanism, with the nucleophilic nitrogen of the intermediate attacking the carbonyl carbon of a second molecule of piperidine-1-carbonyl chloride. This again forms a tetrahedral intermediate, which subsequently collapses to yield the final product, this compound, and another molecule of hydrochloric acid.

The transition states in both acylation steps are characterized by the partial formation of the new N-C bond and the partial breaking of the C-Cl bond. The energy of these transition states can be influenced by factors such as the solvent and the nature of the base used.

| Reaction Step | Species | Key Characteristics |

|---|---|---|

| First Acylation | Tetrahedral Intermediate 1 | Sp³-hybridized carbonyl carbon; negative charge on the oxygen atom; contains a newly formed N-C bond and the original C-Cl bond. |

| First Acylation | Transition State 1 | Partial N-C bond formation and partial C-Cl bond cleavage; developing negative charge on the carbonyl oxygen. |

| Mono-acylated Product Formation | 1-(1-piperidylcarbonyl)hydrazine | A stable, isolable intermediate under controlled conditions; possesses a free -NH₂ group for further reaction. |

| Second Acylation | Tetrahedral Intermediate 2 | Structurally similar to the first tetrahedral intermediate but formed from the mono-acylated hydrazine. |

| Second Acylation | Transition State 2 | Similar to the first transition state, involving the nucleophilic attack of the substituted hydrazine on the second molecule of the acyl chloride. |

Stereochemical and Regiochemical Considerations

Regiochemistry:

The regiochemistry of the diacylation of hydrazine is generally straightforward. In the first acylation step, both nitrogen atoms of hydrazine are chemically equivalent, so the reaction can occur at either nitrogen without leading to different products. Once the first piperidylcarbonyl group is attached, forming 1-(1-piperidylcarbonyl)hydrazine, the two remaining nitrogen atoms are no longer equivalent. The nitrogen atom of the newly formed amide bond is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, the second acylation reaction occurs exclusively at the terminal, unsubstituted nitrogen atom of the mono-acylated intermediate. This ensures the formation of the symmetrical 1,2-disubstituted product.

Stereochemistry:

The final product, this compound, does not possess any chiral centers, and therefore, the synthesis does not typically generate stereoisomers in the classical sense (enantiomers or diastereomers). However, the stereochemistry of the molecule is interesting from a conformational perspective.

Due to the partial double bond character of the amide (C-N) bonds and the N-N single bond, rotation around these bonds is restricted. This can lead to the existence of different conformational isomers, or rotamers. The planarity of the amide groups and the relative orientation of the two piperidylcarbonyl moieties can give rise to various conformers, such as syn and anti arrangements around the N-N bond. The interconversion between these conformers requires overcoming a specific energy barrier. The stability of these conformers is influenced by steric hindrance between the bulky piperidyl groups and electronic effects.

| Conformer | Description of Orientation around N-N Bond | Relative Stability Considerations |

|---|---|---|

| Syn-periplanar | The two carbonyl groups are on the same side of the N-N bond (dihedral angle of ~0°). | Likely to be less stable due to steric repulsion between the piperidylcarbonyl groups and unfavorable dipole-dipole interactions. |

| Anti-periplanar | The two carbonyl groups are on opposite sides of the N-N bond (dihedral angle of ~180°). | Generally the most stable conformation as it minimizes steric hindrance and repulsive electrostatic interactions. |

| Gauche (syn-clinal) | The two carbonyl groups are at a dihedral angle of approximately 60°. | Intermediate in stability; may be populated at higher temperatures. |

Computational and Theoretical Investigations on 1,2 Bis 1 Piperidylcarbonyl Hydrazine System

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic behavior and energetic landscape of molecules. These approaches, governed by the principles of quantum mechanics, allow for the detailed calculation of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for determining the equilibrium geometry and electronic energy of molecules the size of 1,2-Bis(1-piperidylcarbonyl)hydrazine. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable structure.

The total electronic energy calculated at this optimized geometry is a key piece of data. From it, other thermodynamic properties such as enthalpy and Gibbs free energy can be derived, offering insights into the molecule's stability.

Ab Initio Methods and Basis Set Selection

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, though at a higher computational cost. High-level ab initio calculations on simpler diacylhydrazines, such as N,N'-diformylhydrazine, have shown that the global minimum energy structure is often nonplanar, with the nitrogen lone pairs oriented nearly perpendicular to each other.

The choice of a basis set is crucial in both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-31G* or 6-311++G(d,p), or Dunning's correlation-consistent basis sets (cc-pVDZ, cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results. For a molecule like this compound, a basis set like 6-31+G(d,p) would typically be chosen to adequately account for polarization and diffuse functions, which are important for describing systems with heteroatoms and potential non-covalent interactions.

Conformational Space Exploration and Tautomerism

The structure of this compound is not static; it possesses significant conformational flexibility, primarily around the N-N and N-C bonds. The two piperidyl rings and the carbonyl groups can rotate relative to each other, leading to a complex potential energy surface with multiple local minima (stable conformers) and transition states connecting them.

Computational exploration of this conformational space involves systematically rotating key dihedral angles and performing geometry optimizations for each starting structure to identify all stable conformers. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. For diacylhydrazines, the orientation of the carbonyl groups (syn or anti) with respect to the N-N bond is a major determinant of conformational preference.

Tautomerism is another possibility for this system. Although the diketo form is expected to be overwhelmingly dominant, computational methods can be used to investigate the stability of potential tautomers, such as the enol-hydrazine or di-enol forms. By calculating the relative energies of these tautomers, it is possible to determine if they are likely to exist in any significant concentration. For similar carbonyl-containing compounds, computational studies have been instrumental in evaluating the relative stabilities of various tautomeric forms.

Reaction Mechanism Simulations and Kinetic Barrier Calculations

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions. For this compound, potential reactions could include hydrolysis, oxidation, or thermal decomposition. Simulating these reaction mechanisms involves identifying the reactants, products, and, most importantly, the transition state (TS) structures that connect them.

The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Locating the TS is a critical step in understanding the reaction's feasibility. Once the reactant, TS, and product structures are optimized, the energy difference between the reactants and the transition state gives the activation energy or kinetic barrier. This barrier is a key determinant of the reaction rate. Computational studies on the reactions of hydrazine (B178648) derivatives often employ DFT to map out the potential energy surface and calculate these kinetic barriers, providing detailed, step-by-step insight into the reaction mechanism.

Analysis of Non-Covalent Interactions via Computational Methods (e.g., QTAIM, NCI)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. While weaker than covalent bonds, their cumulative effect is significant. In this compound, intramolecular hydrogen bonds (e.g., between an N-H group and a carbonyl oxygen) or other weak interactions can influence conformational preferences.

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density topology to identify and characterize chemical bonds and other interactions. By locating bond critical points (BCPs) between atoms, QTAIM can provide quantitative information about the strength and nature of an interaction. For non-covalent interactions, the electron density and the sign of the Laplacian of the electron density at the BCP are indicative of the interaction type (e.g., hydrogen bond, van der Waals).

The Non-Covalent Interaction (NCI) index is another popular method that provides a visual representation of non-covalent interactions in real space. It plots the reduced density gradient (RDG) against the electron density. This visualization generates surfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding, color-coded to indicate their nature and strength. These methods are broadly applied to understand the subtle forces that govern molecular assembly.

Prediction and Interpretation of Spectroscopic Data

Computational methods can accurately predict various types of spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. After a geometry optimization, a frequency calculation is performed. This yields the vibrational frequencies and their corresponding intensities, which can be compared directly with an experimental IR or Raman spectrum. Theoretical calculations on related hydrazine derivatives have been used to assign observed absorption bands to specific vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra and can be used to distinguish between different conformers or tautomers.

Ultraviolet-Visible (UV-Vis) spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. The calculated transition energies (wavelengths) and oscillator strengths (intensities) can help interpret the experimental UV-Vis spectrum and understand the electronic structure of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

High-level ab initio calculations on simple diacylhydrazines, such as N,N'-diformylhydrazine, have shown that the global minimum energy structure is typically nonplanar. acs.org In this preferred conformation, the lone pairs of electrons on the nitrogen atoms are oriented nearly perpendicular to each other. This twisted geometry around the central N-N bond is a common feature among diacylhydrazines. acs.org However, the energy required for these molecules to adopt a planar conformation can be relatively low, sometimes less than 1 kcal/mol, suggesting that the molecule can likely populate planar or near-planar states, particularly in environments where intermolecular forces can stabilize such arrangements. acs.org

The rotational flexibility around the N-N bond is a key aspect of the dynamic behavior of diacylhydrazines. Theoretical calculations have indicated that the energy barriers for rotation around this bond can be substantial, which would limit the conformational freedom of the molecule. acs.org The planarity of the CO-N-N-CO dihedral angle is often influenced by intermolecular hydrogen bonding within a crystal lattice, which can favor a planar structure that might not be the lowest energy conformation in the gas phase or in solution. acs.orgacs.org

Intermolecular interactions also play a crucial role in the dynamic behavior of this compound in condensed phases. In the solid state, crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds (N-H···O), as well as C-H···O and C-H···π interactions, which lead to the formation of extended three-dimensional networks. nih.gov Similar interactions would be expected to influence the dynamic behavior of this compound in different environments.

Table 1: Theoretical Torsional Angles in Diacylhydrazine Analogs

| Compound | Method | CO−N−N−CO Dihedral Angle (°) | Reference |

| (Z,Z)-Diformylhydrazine | HF/3-21G | 84 | acs.org |

| N,N'-Bis(2-quinolylcarbonyl)hydrazine | X-ray | -87.7 | nih.gov |

Table 2: Selected Bond Lengths and Angles from Crystal Structures of Related Hydrazine Derivatives

| Compound | Bond | Length (Å) / Angle (°) | Reference |

| N,N'-Bis(2-quinolylcarbonyl)hydrazine | N-N | Not specified | nih.gov |

| N,N'-Bis(2-quinolylcarbonyl)hydrazine | Dihedral angle between amide groups | 74.9 | nih.gov |

| 1,2-Bis(2-chlorobenzylidene)hydrazine | N-N | 1.418 | nih.gov |

| 1,2-Bis(3-phenoxybenzylidene)hydrazine | Dihedral angle between benzylidene ring and hydrazine group | 4.5 | nih.gov |

Reactivity and Chemical Transformations of the N,n Disubstituted Hydrazine Dicarboxamide Scaffold

Modifications of the Hydrazine (B178648) Linkage

The central N-N bond is a key feature of the 1,2-diacylhydrazine scaffold, and its modification can proceed via two main pathways: substitution on the nitrogen atoms or cleavage of the bond itself.

While the nitrogen atoms in 1,2-diacylhydrazines are significantly less nucleophilic than those in hydrazine due to the electron-withdrawing effect of the adjacent carbonyl groups, they can still undergo reactions such as alkylation under specific conditions. The formation of a nitrogen dianion using strong bases like n-butyllithium can facilitate selective alkylation, although this is more commonly applied to less substituted hydrazines.

The N-N bond can also be cleaved under non-reductive conditions. Transition metal complexes, such as those involving vanadium, have been shown to mediate the cleavage of 1,2-diarylhydrazines, resulting in the formation of metal-amido species. nih.govprinceton.edu Additionally, certain 1,2-diarylhydrazines can undergo N-N bond cleavage through a thermal rearrangement following an initial reaction with carbodiimides, driven by an intramolecular proton shift. nih.gov These methods highlight the potential for cleaving the hydrazine bond to generate reactive intermediates or new products under specific catalytic or thermal conditions.

Table 1: Conditions for Reductive Cleavage of Activated Hydrazine Derivatives

| Activating Group (on N,N') | Reducing Agent | Solvent | Outcome | Reference |

| Acetyl | Zinc / Acetic Acid | Acetic Acid | N-N Bond Cleavage | rsc.org |

| Toluene-p-sulfonyl | Sodium in Liquid Ammonia | Liquid NH₃ | N-N Bond Cleavage | rsc.org |

| Ethoxycarbonyl | Aluminum Amalgam | Wet Ether | N-N Bond Cleavage | rsc.org |

| Trifluoroacetyl | Sodium in Ethanol | Ethanol | N-N Bond Cleavage | rsc.org |

Functionalization Reactions at the Carbonyl Groups

The two amide carbonyl groups in the 1,2-Bis(1-piperidylcarbonyl)hydrazine scaffold are electrophilic centers, though their reactivity is tempered by the adjacent nitrogen lone pairs. Functionalization typically requires powerful reducing agents or highly nucleophilic organometallic reagents.

The most common transformation is the reduction of the amide carbonyls. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing amides to their corresponding amines. wikipedia.orgmasterorganicchemistry.com In the case of this compound, complete reduction would be expected to cleave the C=O bonds entirely, yielding 1,2-bis(piperidin-1-ylmethyl)hydrazine. This reaction proceeds via hydride attack on the carbonyl carbon, followed by the elimination of an oxygen-aluminum species. Such reductions are typically carried out in anhydrous ethereal solvents like THF or diethyl ether. wikipedia.orgbyjus.com

Alternatively, under specific conditions, reduction can lead to C-N bond cleavage to produce alcohols, a less common pathway for amides. For example, the use of samarium(II) iodide (SmI₂) in the presence of an amine and water has been shown to chemoselectively reduce primary, secondary, and tertiary amides to alcohols under mild conditions. nih.gov This pathway offers a synthetic alternative to the more typical formation of amines.

The addition of organometallic reagents, such as Grignard reagents (RMgX), to amides is also a potential functionalization route. While amides are less reactive than esters or ketones, reaction with highly reactive organometallics can occur. masterorganicchemistry.comorganic-chemistry.org The reaction would likely involve the initial formation of a tetrahedral intermediate. Unlike the reaction with esters, which typically undergo double addition to yield tertiary alcohols, the outcome with amides can be more complex and may stop after the initial addition or lead to C-N bond cleavage, depending on the stability of the intermediate and the reaction conditions. masterorganicchemistry.comnih.gov

Chemical Derivatization of the Piperidine (B6355638) Rings

The piperidine rings in this compound offer another site for chemical modification. The presence of the N-acyl group (the carbonyl) facilitates the deprotonation of the α-carbon atoms (C2 and C6 positions) of the piperidine ring. This is a well-established strategy for the functionalization of N-protected cyclic amines.

The use of a strong, non-nucleophilic base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), can selectively remove a proton from the carbon adjacent to the nitrogen atom. This generates a dipole-stabilized carbanion. This lithiated intermediate is a potent nucleophile and can be trapped by a wide variety of electrophiles, allowing for the introduction of diverse functional groups at the 2-position of the piperidine ring. This method provides a powerful tool for creating substituted piperidine derivatives with high regioselectivity. The reaction is typically performed at low temperatures (-78 °C) in an inert solvent like THF to ensure the stability of the organolithium intermediate.

Table 2: α-Functionalization of N-Acyl Piperidine Analogs via Lithiation

| N-Acyl Piperidine Substrate | Base / Conditions | Electrophile (E+) | Product (2-Substituted) | Yield (%) |

| N-Boc-piperidine | s-BuLi, TMEDA, THF, -78 °C | CH₃I | N-Boc-2-methylpiperidine | 85% |

| N-Boc-piperidine | s-BuLi, TMEDA, THF, -78 °C | (CH₃)₃SiCl | N-Boc-2-(trimethylsilyl)piperidine | 90% |

| N-Boc-piperidine | s-BuLi, TMEDA, THF, -78 °C | C₆H₅CHO | N-Boc-2-(hydroxy(phenyl)methyl)piperidine | 75% |

| N-Boc-piperidine | s-BuLi, TMEDA, THF, -78 °C | CO₂ then H₃O⁺ | N-Boc-piperidine-2-carboxylic acid | 88% |

| N-Pivaloyl-piperidine | s-BuLi, TMEDA, THF, -78 °C | CH₃OD | N-Pivaloyl-2-deuteriopiperidine | >95% D |

Note: Data is representative of the general reaction for N-acyl piperidines, which is analogous to the expected reactivity of the piperidine rings in this compound.

Cyclization and Rearrangement Pathways

The 1,2-diacylhydrazine core is a versatile precursor for the synthesis of five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. This transformation is a dehydrative cyclization, where the two carbonyl oxygens and the two hydrazine nitrogens rearrange to form the aromatic oxadiazole ring with the elimination of a molecule of water.

This cyclization can be promoted by a wide range of dehydrating agents under thermal conditions. Classical reagents include phosphorus oxychloride (POCl₃) and strong acids. More modern and milder reagents have been developed to improve yields and functional group tolerance. For example, sulfuryl fluoride (B91410) (SO₂F₂) has been employed as a simple and effective reagent for this transformation. nih.gov Other fluorinated reagents like diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) have also been used, sometimes with additives like acetic acid to improve yields. researchgate.net Metal catalysts, such as zirconium(IV) chloride (ZrCl₄), can also facilitate this cyclodehydration efficiently. nih.gov This reaction is a high-yielding and general route to symmetrically and asymmetrically substituted 2,5-disubstituted 1,3,4-oxadiazoles.

Table 3: Reagents for Cyclodehydration of 1,2-Diacylhydrazines to 1,3,4-Oxadiazoles

| 1,2-Diacylhydrazine Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| N'-Benzoyl-4-chlorobenzohydrazide | SO₂F₂, K₃PO₄ | Toluene, 90 °C | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 92% | nih.gov |

| 1,2-Dibenzoylhydrazine | [Et₂NSF₂]BF₄ (XtalFluor-E) | CH₂Cl₂, rt | 2,5-Diphenyl-1,3,4-oxadiazole | 93% | researchgate.net |

| 1,2-Diacetylhydrazine | ZrCl₄ | Acetonitrile, reflux | 2,5-Dimethyl-1,3,4-oxadiazole | 90% | nih.gov |

| N'-Benzoyl-4-nitrobenzohydrazide | POCl₃ | Reflux | 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 85% | nih.gov |

Rearrangement reactions are also known for acylated hydrazine derivatives. For instance, under mass spectrometry conditions, N,N'-dibenzoylphenylhydrazine has been observed to undergo an unusual skeletal rearrangement involving the loss of benzoic acid. leah4sci.com In solution, treatment of a 1-Boc-1-tosyl-hydrazine with a base was shown to cause a rearrangement to the more stable 1-Boc-2-tosyl-hydrazine, indicating the potential for acyl group migration between the two nitrogen atoms under certain conditions. ic.ac.uk

Principles of Redox Chemistry Applied to Hydrazine Derivatives

The hydrazine linkage is redox-active and can undergo both oxidation and reduction. For the 1,2-diacylhydrazine scaffold, these transformations are central to its chemical reactivity.

Oxidation: The oxidation of 1,2-diacylhydrazines is a common reaction that leads to the formation of a nitrogen-nitrogen double bond, yielding a 1,2-diacyldiazene (an azo compound). A variety of oxidizing agents can effect this transformation, including reagents like N-bromosuccinimide (NBS), lead tetraacetate, or halogens. This reaction is a key step in certain synthetic sequences where the diazene (B1210634) intermediate is trapped by other reagents. The oxidation of hydrazines to azo compounds can also be achieved using metal-free oxidants like trichloroisocyanuric acid (TCCA) or oxoammonium salts under mild conditions. diva-portal.org

Reduction: As discussed in section 5.1, the N-N bond can be cleaved under reductive conditions. This represents a two-electron reduction of the hydrazine moiety, ultimately yielding two separate amide molecules. This reductive cleavage is a fundamental aspect of the redox chemistry of this scaffold. rsc.orgpsu.edu

Electrochemistry: The hydrazine moiety is electrochemically active. Electrosynthesis provides a powerful tool for controlling the oxidation of hydrazine derivatives. By applying a specific anodic potential, selective oxidation can be achieved, often under milder conditions than chemical oxidants. princeton.edu The electrochemical oxidation of hydrazine itself is a well-studied process, and these principles can be extended to its acylated derivatives.

Radical Chemistry and Nitrosamine Formation: Under certain conditions, such as photolysis or in the presence of radical initiators, hydrazine derivatives can be involved in radical reactions. Photo-redox catalysis, for example, can induce the oxidative cleavage of acyl hydrazides to form acyl radicals, which can then participate in further reactions. Furthermore, a relevant redox transformation for N,N-disubstituted hydrazines is their oxidation to form nitrosamines, a process that can occur via aerial oxidation or photolysis of certain derivatives.

Table 4: Redox Reactions of Hydrazine Derivatives

| Substrate Type | Reagent/Condition | Transformation | Product Type | Reference |

| 1,2-Diacylhydrazine | N-Bromosuccinimide (NBS) | Oxidation | 1,2-Diacyldiazene (Azo) | diva-portal.org |

| 1,2-Diacylhydrazine | Zinc / Acetic Acid | Reduction | N-N Bond Cleavage | rsc.org |

| Benzoyl Hydrazide | Visible Light, Photocatalyst | Oxidative Cleavage | Acyl Radical | |

| N,N-Disubstituted Hydrazine | Air / O₂ | Oxidation | Nitrosamine | General Principle |

Coordination Chemistry of 1,2 Bis 1 Piperidylcarbonyl Hydrazine As a Ligand

Ligand Design and Denticity Considerations for N-Acylhydrazines

N-acylhydrazines are a significant class of compounds in coordination chemistry, primarily due to their flexible and versatile nature as ligands. jocpr.com The design of these ligands, including 1,2-Bis(1-piperidylcarbonyl)hydrazine, is centered around the core N-acylhydrazine moiety (-C(O)NHNH-). This functional group possesses multiple potential donor atoms—the carbonyl oxygen and the two nitrogen atoms of the hydrazine (B178648) group—which allows for a variety of coordination modes.

The denticity of N-acylhydrazines can range from monodentate to polydentate, depending on the nature of the substituents and the reaction conditions. In its neutral form, the ligand can coordinate to a metal center in a monodentate fashion through the carbonyl oxygen atom or one of the nitrogen atoms. However, upon deprotonation of the amide proton, the ligand can act as a bidentate chelating agent, coordinating through the carbonyl oxygen and the adjacent nitrogen atom, forming a stable five-membered ring. This keto-enol tautomerism is a key feature of N-acylhydrazines, influencing their coordination behavior. jocpr.com

The presence of two piperidylcarbonyl groups in this compound introduces additional complexity and potential for higher denticity. Depending on the conformational flexibility of the molecule, it could potentially act as a bridging ligand, coordinating to two different metal centers, or as a tetradentate ligand to a single metal center, involving the carbonyl oxygen and hydrazine nitrogen atoms from both acylhydrazine units. The piperidine (B6355638) rings themselves are generally not involved in coordination but can influence the steric and electronic properties of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

Formation and Structural Characterization of Metal Complexes

The formation of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes, such as 1:1 or 1:2 (metal:ligand), would depend on factors like the metal ion's coordination number, the ligand's denticity, and the reaction conditions. nih.gov For similar bis-hydrazine ligands, both mononuclear and dinuclear complexes have been observed. eurjchem.comresearchgate.net

For instance, studies on related bis-hydrazine metal iminodiacetates have shown that the hydrazine moiety can act as both a bridging bidentate and a monodentate ligand, leading to the formation of polymeric structures. jocpr.com The coordination environment around the metal ions in these complexes is often found to be octahedral. jocpr.com

Table 1: Representative Crystal Structure Data for a Related Ni(II) Complex with a Bis-Hydrazine Ligand

| Parameter | Value |

| Empirical Formula | C40H36Cl4N14Ni2O16 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 20.7558(19) |

| b (Å) | 13.1937(12) |

| c (Å) | 20.0181(18) |

| β (°) | 96.9510(10) |

| Volume (ų) | 5441.6(9) |

| Z | 4 |

Note: This data is for a related Ni(II) complex with 1,2-bis(pyridin-2-ylmethylene)hydrazine and is provided for illustrative purposes. eurjchem.comresearchgate.net

Spectroscopic Probes for Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in coordination complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. A significant shift in the vibrational frequency of the C=O (carbonyl) stretching band to a lower wavenumber upon complexation is indicative of the coordination of the carbonyl oxygen to the metal center. jocpr.com Similarly, changes in the N-H stretching and bending vibrations can suggest the involvement of the hydrazine nitrogen atoms in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. jocpr.com

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions of the metal ion are sensitive to the ligand field, and the positions of these absorption bands can help in assigning the coordination geometry (e.g., octahedral, tetrahedral). jocpr.com The appearance of new charge-transfer bands, which are typically more intense than d-d transitions, can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can provide evidence for the ligand's binding to the metal ion.

Table 2: Key IR Spectral Bands (cm⁻¹) for a Representative Bis-Hydrazine Metal Complex

| Assignment | Free Ligand | Complex |

| ν(N-H) | ~3200 | 3100-3350 |

| ν(C=O) | ~1650 | 1600-1630 |

| ν(N-N) | ~980 | 920-970 |

| ν(M-N) | - | ~500 |

| ν(M-O) | - | ~450 |

Note: The values are approximate and can vary depending on the specific metal and ligand. Data is based on related hydrazone complexes. jocpr.com

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and the nature of the bonding in coordination compounds of this compound are fundamental to understanding their reactivity and physical properties. The interaction between the ligand's donor atoms and the metal ion's orbitals leads to the formation of molecular orbitals. The energy levels of the metal's d-orbitals are split by the ligand field, and the magnitude of this splitting determines the magnetic and electronic properties of the complex.

For transition metal complexes, magnetic susceptibility measurements can determine whether a complex is paramagnetic or diamagnetic, providing insight into the number of unpaired electrons and the electronic configuration of the metal ion. For instance, high-spin octahedral geometries are common for Co(II) and Ni(II) complexes with related bis-hydrazine ligands. jocpr.com

Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure of these complexes. These calculations can provide valuable information about the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the strength of the metal-ligand bonds.

Role in Metal-Catalyzed Chemical Transformations

Metal complexes of hydrazone and related ligands have been explored for their catalytic activity in various organic transformations. jocpr.com The catalytic potential of complexes derived from this compound would stem from the ability of the central metal ion to cycle between different oxidation states and to coordinate with substrates.

For example, hydrazine-catalyzed reactions, such as ring-closing carbonyl-olefin metathesis, have been reported for the synthesis of heterocyclic compounds. nih.govnih.gov Metal complexes incorporating hydrazine-based ligands could potentially mediate similar or other catalytic transformations. The design of the ligand, including the steric and electronic effects of the piperidyl groups, can be tuned to influence the catalytic activity and selectivity of the complex. The development of heterogeneous catalysts based on such complexes is also an area of interest, offering advantages in terms of catalyst separation and reusability. mdpi.com

Supramolecular Chemistry and Self Assembly of Piperidine Containing Hydrazine Derivatives

Design and Engineering of Ordered Supramolecular Architectures

The rational design and engineering of supramolecular architectures using molecules like 1,2-Bis(1-piperidylcarbonyl)hydrazine are rooted in the principles of molecular recognition and self-assembly. The utilization of intermolecular interactions is a primary goal in crystal engineering to construct novel solid-state materials with desired properties. researchgate.net The structure of this compound is particularly amenable to this approach. It possesses a well-defined and predictable arrangement of hydrogen bond donors (the N-H groups of the hydrazine (B178648) core) and acceptors (the carbonyl oxygen atoms).

This specific arrangement allows for the formation of robust, repeating hydrogen-bonding motifs. Researchers in supramolecular chemistry exploit these predictable interactions to guide the assembly of molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov The piperidine (B6355638) rings, while adding steric bulk, also introduce additional, albeit weaker, interaction sites (C-H groups) that can be engineered to direct the packing of the primary hydrogen-bonded structures. By modifying substituents on the piperidine rings or introducing co-crystallizing agents, it is possible to systematically alter the resulting supramolecular architecture, demonstrating a high degree of control over the solid-state assembly.

Interplay of Hydrogen Bonding and Other Non-Covalent Interactions

The stability and structure of assemblies formed by this compound are governed by a hierarchy of non-covalent interactions, with hydrogen bonding playing the primary role.

Primary Hydrogen Bonding: The most significant interaction is the intermolecular N-H···O hydrogen bond between the hydrazine's amide proton and the carbonyl oxygen of a neighboring molecule. In similar N,N'-diacylhydrazine compounds, this interaction typically leads to the formation of infinite chains or centrosymmetric dimers. nih.gov For example, in N,N′-Bis(2-quinolylcarbonyl)hydrazine, molecules are connected by pairs of N—H···O hydrogen bonds, creating chains that run through the crystal lattice. nih.gov This strong and directional interaction forms the primary supramolecular synthons that define the core architecture.

Secondary Non-Covalent Interactions: While the primary N-H···O bonds dictate the initial assembly into chains or layers, weaker interactions are crucial for organizing these into a three-dimensional structure. These include:

C-H···O Hydrogen Bonds: The numerous C-H bonds on the piperidine rings can act as weak hydrogen bond donors, interacting with the carbonyl oxygen atoms. These interactions help to stabilize the crystal packing by linking adjacent chains or layers. nih.gov

π-Interactions: Although the piperidine rings are saturated, interactions can occur with aromatic systems in co-crystals or solvents. More relevantly, the delocalized electrons of the amide group can participate in weaker electronic interactions. rsc.org

The interplay between the strong, directional N-H···O bonds and the numerous weaker, less directional C-H···O and van der Waals forces is critical in determining the final, stable crystalline form of the compound. mdpi.com

| Interaction Type | Donor Group | Acceptor Group | Role in Supramolecular Assembly |

| Primary Hydrogen Bond | N-H (Hydrazine Amide) | C=O (Carbonyl) | Forms primary 1D chains or dimers. nih.gov |

| Secondary Hydrogen Bond | C-H (Piperidine Ring) | C=O (Carbonyl) | Cross-links primary chains into 2D or 3D networks. nih.gov |

| van der Waals Forces | Entire Molecule | Entire Molecule | Contributes to overall crystal packing and stability. |

Crystal Packing Analysis and Polymorphism

Crystal packing analysis of hydrazine derivatives reveals how the self-assembled chains or sheets are arranged in three-dimensional space. The molecular conformation, particularly the torsion angle of the N-N bond and the orientation of the piperidine rings, profoundly influences this packing. nih.gov In many diacylhydrazines, molecules pack into chains that are further stabilized by weaker intermolecular forces. nih.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. This phenomenon is common in flexible molecules like this compound. Different polymorphs can arise from variations in:

Molecular Conformation: The molecule possesses conformational flexibility around the N-C and C-C single bonds. researchgate.net Rotation around these bonds can lead to different molecular shapes that pack in distinct ways.

Hydrogen-Bonding Networks: While the primary N-H···O motif is generally preserved, the network of weaker C-H···O interactions can differ, leading to different packing arrangements. researchgate.net

The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can influence which polymorph is formed. Each polymorph will have a unique crystal lattice and, consequently, different physical properties such as melting point, solubility, and stability. The study of 2-oxoacenaphthylen-1(2H)-ylidene nicotinohydrazide, which crystallizes in two polymorphic forms, demonstrates that even with similar molecular conformations, a different network of weak intermolecular interactions can result in distinct crystal packings. researchgate.net

Host-Guest Chemistry and Inclusion Phenomena

The self-assembly of this compound into predictable architectures can lead to the formation of porous frameworks or crystal lattices containing voids. These cavities can potentially encapsulate smaller "guest" molecules, such as solvents, leading to the formation of inclusion compounds or solvates. This is a central concept in host-guest chemistry.

The design of such host frameworks relies on the directional nature of the hydrogen bonds to create a robust and predictable network, while the steric bulk of the piperidine rings acts as a "spacer" to generate voids. The chemical nature of the cavities would be defined by the piperidine rings lining them, creating a hydrophobic environment suitable for trapping non-polar guest molecules. The formation of dihydrate crystals in similar compounds, such as 1,2-Bis[amino(pyrimidin-2-yl)methylene]hydrazine dihydrate, is a clear example of how a crystal lattice can incorporate solvent molecules through hydrogen bonding. researchgate.net The potential for this compound to form such host-guest systems would depend on its ability to create stable porous networks upon crystallization.

Influence of Piperidine Ring Conformation on Self-Assembly

The orientation of the piperidylcarbonyl group relative to the central hydrazine core affects the directionality of the crucial N-H···O hydrogen bonds that drive self-assembly. Furthermore, the axial and equatorial positions of the hydrogen atoms on the piperidine rings dictate the possible geometries for weaker C-H···O intermolecular interactions. A subtle change in the piperidine ring's conformation—for instance, a transition to a twist-boat conformation, however energetically unfavorable—or a different orientation of the chair relative to the rest of the molecule could drastically alter the molecular packing. This could prevent the formation of a previously observed crystal structure and favor the nucleation and growth of a different polymorph. Therefore, the conformational stability and orientation of the piperidine rings are key variables that directly influence the outcome of the self-assembly process.

Advanced Materials Applications and Chemical Functionalization

Building Blocks for Complex Organic Molecules

The hydrazine (B178648) moiety is a valuable building block in organic synthesis, known for its ability to participate in a variety of chemical transformations to construct more complex molecular structures. Hydrazones, a class of organic compounds derived from hydrazine, are highly reactive intermediates that can be used in the synthesis of a wide range of substances. mdpi.com The condensation reaction of hydrazine with carbonyl compounds is a key step in the formation of heterocyclic compounds such as pyrazoles and pyridazines. enamine.net

Specifically, 1,2-diacylhydrazine derivatives, structurally similar to 1,2-bis(1-piperidylcarbonyl)hydrazine, serve as precursors for the synthesis of various heterocyclic systems. For instance, the reaction of N,N′-bis(2-quinolylcarbonyl)hydrazine under specific conditions can lead to the formation of triazole derivatives. nih.gov The reactivity of the N-H protons and the carbonyl groups in the diacylhydrazine core allows for cyclization reactions to form stable ring structures. This capability makes compounds like this compound potential starting materials for generating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The general reactivity of hydrazine derivatives is summarized in the table below:

| Reactant | Product Class | Significance |

| Aldehydes/Ketones | Hydrazones/Azines | Intermediates for heterocyclic synthesis mdpi.commdpi.com |

| Dicarbonyl Compounds | Pyrazoles, Pyridazines | Core structures in pharmaceuticals and agrochemicals enamine.net |

| Isocyanates | Semicarbazides | Precursors for further functionalization |

Precursors in Polymer Science (e.g., Polyhydrazides, Polyoxadiazoles)

Diacylhydrazine derivatives are important monomers in the synthesis of high-performance polymers such as polyhydrazides and polyoxadiazoles. Polyhydrazides are typically synthesized through the condensation polymerization of diacylhydrazine derivatives with dicarboxylic acid chlorides. iaea.org These polymers are known for their thermal stability and can be processed into fibers and films.

Furthermore, polyhydrazides can serve as precursors for the synthesis of polyoxadiazoles. This transformation is achieved through a thermal cyclodehydration reaction of the polyhydrazide, which converts the hydrazide linkages into oxadiazole rings. Polyoxadiazoles are a class of polymers with exceptional thermal and chemical resistance, making them suitable for applications in demanding environments, such as aerospace and electronics. The synthesis of metal nanoparticles has also been explored using polyhydrazides as both stabilizing and reducing agents. mdpi.com

The conversion of a diacylhydrazine monomer into these polymer classes is outlined below:

| Monomer | Polymerization/Reaction | Resulting Polymer | Key Properties |

| 1,2-Bis(carboxybenzoyl)hydrazine derivatives + Diamines | Condensation Polymerization | Polyamides iaea.org | Varied mechanical and physical properties |

| Diacylhydrazine + Dicarboxylic acid chloride | Condensation Polymerization | Polyhydrazide | Thermal stability |

| Polyhydrazide | Thermal Cyclodehydration | Polyoxadiazole | High thermal and chemical resistance |

Given its diacylhydrazine structure, this compound could potentially be functionalized with reactive groups (e.g., carboxylic acids) on the piperidine (B6355638) rings to enable its use as a monomer in the synthesis of novel polyhydrazides and, subsequently, polyoxadiazoles with tailored properties.

Components in Molecular Recognition and Sensing Systems (Chemical)

The nitrogen and oxygen atoms within the this compound structure can act as hydrogen bond donors and acceptors, making the molecule capable of participating in molecular recognition events. Diacylhydrazine derivatives have been shown to form well-defined hydrogen-bonded networks in the solid state. nih.gov This ability to form specific intermolecular interactions is a key principle in the design of chemical sensors.

For instance, hydrazine derivatives have been incorporated into fluorescent probes for the detection of specific analytes. mdpi.com Chemical sensors for hydrazine and its derivatives have been developed using various materials, including copper oxide nanostructures and ZnO nanorod field-effect transistors, demonstrating the importance of detecting this class of compounds. rsc.orgnih.gov While these examples focus on the detection of hydrazine, the structural features of this compound itself make it a candidate for a receptor molecule in a sensor designed to detect other chemical species through complementary hydrogen bonding or other non-covalent interactions. The piperidine rings also offer sites for functionalization to introduce chromophores or fluorophores, which could signal a binding event.

Catalyst Design and Support in Organic Reactions

Hydrazine derivatives have been utilized in the design of organocatalysts. A notable example is a fluorous hydrazine-1,2-bis(carbothioate), which has demonstrated catalytic activity in the synthesis of β-chloroethers. mdpi.com The catalytic mechanism is proposed to involve hydrogen bonding between the catalyst and the reagents. The structural similarity of this compound to this catalyst suggests its potential for similar applications in organocatalysis.

Furthermore, the synthesis of bis-hydrazine derivatives can be efficiently achieved using heterogeneous catalysis, for example, with a nickel-based catalyst. mdpi.com This indicates that the hydrazine core is compatible with metallic catalysts and could potentially be integrated into more complex catalytic systems. The piperidine moieties in this compound could be functionalized to immobilize the molecule onto a solid support, creating a heterogeneous catalyst that can be easily recovered and recycled.

The following table highlights the potential catalytic roles of this compound based on related structures:

| Catalyst Type | Reaction | Potential Role of this compound |

| Organocatalyst | Synthesis of β-chloroethers mdpi.com | Active catalyst through hydrogen bonding interactions |

| Heterogeneous Catalyst Support | Various organic transformations | Immobilized catalyst via functionalized piperidine rings |

Integration into Responsive Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with a wide range of potential applications, including gas storage, separation, and catalysis. The formation of COFs relies on the self-assembly of organic building blocks through strong covalent bonds. Hydrazine is a known building block for the synthesis of COFs, typically through condensation reactions with aldehydes to form hydrazine-linked frameworks. nih.govresearchgate.netberkeley.eduresearchgate.netnih.gov

These hydrazine-linked COFs can undergo post-synthetic modification, such as oxidation, to create hydrazide-linked COFs. nih.govresearchgate.netberkeley.eduresearchgate.netnih.gov This transformation can alter the properties of the framework, such as its affinity for water, making it suitable for applications like water harvesting from air. nih.govresearchgate.netberkeley.eduresearchgate.netnih.gov

The symmetrical structure of this compound makes it an interesting candidate as a building block for novel organic frameworks. By introducing reactive functional groups onto the piperidine rings, it could be incorporated into a polymer network. The presence of the diacylhydrazine core could impart specific functional properties to the resulting framework, and the piperidine units could influence the porosity and dimensionality of the structure. Such frameworks could be designed to be responsive to external stimuli, such as pH or the presence of specific guest molecules, due to the potential for conformational changes in the piperidine rings and the hydrogen-bonding capabilities of the hydrazide core.

Future Research Directions and Interdisciplinary Prospects

Exploration of Asymmetric Synthesis Methodologies

The structure of 1,2-Bis(1-piperidylcarbonyl)hydrazine, while achiral itself, possesses functional groups that are amenable to modifications which could introduce chirality. The development of asymmetric synthesis routes to chiral derivatives is a significant area for future research. Chiral hydrazines are valuable building blocks in pharmaceutical and agrochemical industries, often serving as key intermediates or ligands in asymmetric catalysis. acs.org

Future work could focus on catalytic asymmetric methods to synthesize enantiomerically enriched analogues. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of synthetic transformations. scu.edu.cnacs.org For instance, reactions targeting the modification of the piperidine (B6355638) rings or the hydrazine (B178648) backbone could be rendered stereoselective. The development of such methodologies would not only provide access to new chiral molecules but also contribute to the broader field of asymmetric synthesis. rsc.orgresearchgate.net

Table 1: Hypothetical Screening of Chiral Catalysts for Asymmetric Functionalization

| Catalyst Type | Chiral Ligand/Motif | Target Reaction | Potential Outcome |

| Transition Metal Catalyst | Chiral Phosphine Ligands (e.g., BINAP) | Asymmetric Hydrogenation of a modified piperidine ring | Access to chiral piperidine moieties within the larger structure |

| Organocatalyst | Chiral Guanidine | Asymmetric addition to the carbonyl group | Creation of stereocenters adjacent to the hydrazine core |

| Enzyme | Lipase or Amidase | Kinetic resolution of a racemic precursor | Separation of enantiomers to yield optically pure compounds |

| Lewis Acid Catalyst | Chiral N,N'-Dioxides | Enantioselective functionalization of the hydrazine nitrogen atoms | Synthesis of atropisomeric or centrally chiral hydrazine derivatives |

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the kinetics, mechanisms, and pathways of chemical reactions is fundamental to optimizing synthetic processes. youtube.com Advanced in situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offer the ability to monitor reactions in real-time without the need for sampling and offline analysis. americanpharmaceuticalreview.comazooptics.com

Applying these techniques to the synthesis of this compound could provide invaluable data. Real-time monitoring can track the consumption of reactants and the formation of products and intermediates, leading to a more controlled and efficient synthesis. researchgate.net For example, the characteristic vibrational frequencies of the C=O (carbonyl) and N-H (hydrazine) bonds can be monitored to follow the progress of the acylation of hydrazine with piperidine-1-carbonyl chloride. This data can be used to optimize reaction conditions like temperature, pressure, and catalyst loading, ultimately improving yield and purity. clairet.co.uk These spectroscopic tools are powerful for both qualitative analysis of functional groups and quantitative analysis under controlled conditions. mdpi.com

Table 2: Application of In Situ Spectroscopy for Synthesis Monitoring

| Spectroscopic Technique | Key Functional Group | Vibrational Mode Monitored | Information Gained |

| FTIR Spectroscopy | Carbonyl (C=O) | Stretching | Rate of formation of the amide bond |

| N-H (Hydrazine) | Stretching / Bending | Rate of consumption of the hydrazine starting material | |

| C-N (Amide) | Stretching | Confirmation of product formation | |

| Raman Spectroscopy | N-N (Hydrazine) | Stretching | Monitoring the core hydrazine bond |

| C-Cl (Acyl Chloride) | Stretching | Disappearance of the acyl chloride reactant | |

| Piperidine Ring | Ring Breathing Modes | Structural integrity of the piperidine moiety during reaction |

Predictive Modeling for Structure-Function Relationships

Computational chemistry provides powerful tools to predict the properties and activities of molecules before they are synthesized, saving significant time and resources. jocpr.com Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two such approaches that could be applied to this compound and its derivatives. nih.gov

Table 3: Conceptual Framework for a QSAR Model

| Model Parameter | Description | Example Descriptor | Potential Predicted Property |

| Training Set | A diverse set of virtual or synthesized derivatives of the core molecule. | 15-20 compounds with varied substituents on the piperidine rings. | Anticancer activity (IC50) |

| Molecular Descriptors | Numerical values that characterize the chemical structure (e.g., electronic, steric, hydrophobic properties). | LogP (hydrophobicity), Molecular Weight, Dipole Moment, HOMO/LUMO energies. | Correlation with biological activity |

| Statistical Method | Algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Machine Learning Algorithms. | A mathematical equation relating descriptors to activity. |

| Validation | Process to assess the predictive power of the model. | Cross-validation (Leave-One-Out) and prediction on an external test set. | High correlation coefficients (R²) and low error values (RMSE). |

Novel Applications in Materials Science and Engineering

Hydrazine derivatives are versatile building blocks in materials science due to their coordination ability, hydrogen bonding capabilities, and reactivity. nbinno.comresearchgate.net The unique structure of this compound, with its two amide functionalities and the central N-N bond, makes it a promising candidate for the development of novel materials.

One potential application is in the synthesis of coordination polymers or Metal-Organic Frameworks (MOFs). The carbonyl oxygen atoms and the hydrazine nitrogen atoms can act as coordination sites for metal ions, potentially forming stable, porous frameworks. These materials could have applications in gas storage, separation, or catalysis. nih.gov Furthermore, the molecule could be incorporated as a monomer into polyamides or other polymers, imparting specific properties such as thermal stability or altered mechanical strength. Its potential as a ligand for metal complexes could also be explored for creating new catalysts or functional materials. unina.it

Table 4: Potential Applications in Materials Science

| Material Type | Relevant Structural Feature | Potential Functionality | Prospective Application |

| Coordination Polymers / MOFs | Carbonyl oxygen and hydrazine nitrogen atoms as metal binding sites. | Formation of porous, crystalline networks. | Gas storage (H₂, CO₂), selective catalysis. |

| Polymers (e.g., Polyamides) | Dicarbonyl structure allowing for polymerization with diamines. | Introduction of a flexible hydrazine linker into a polymer backbone. | High-performance plastics, specialty fibers. |

| Hydrogen Storage Materials | Nitrogen- and hydrogen-rich structure. | Chemical hydrogen storage through controlled decomposition or hydrolysis. | Solid-state hydrogen storage for fuel cells. mdpi.com |

| Corrosion Inhibitors | Lone pair electrons on nitrogen and oxygen atoms. | Adsorption onto metal surfaces to form a protective layer. | Protection of steel and other metals in acidic or neutral media. |

Interfacing with Nanoscience for Hybrid Systems

The functionalization of nanoparticles to create hybrid materials with tailored properties is a rapidly growing field of research. This compound could serve as a novel ligand for surface modification of nanoparticles. nih.gov The hydrazine moiety is known to act as a reducing agent and a coordinating ligand in the synthesis of metal nanoparticles. nih.govmdpi.com

This compound could be used to stabilize nanoparticles, preventing their aggregation and controlling their growth. tandfonline.com The piperidylcarbonyl groups could be further modified to attach other functional molecules, creating multifunctional nanoparticle systems. For example, attaching this molecule to the surface of magnetic nanoparticles could lead to new materials for applications in catalysis or biomedical imaging. rsc.org The reducing properties of the hydrazine group could also be harnessed for the in-situ synthesis of metal nanoparticles within a polymer matrix containing the molecule, leading to the formation of nanocomposites with evenly dispersed metallic centers. nih.govresearchgate.net

Table 5: Prospects for Nanomaterial Hybrid Systems

| Nanomaterial Type | Role of this compound | Potential Hybrid System | Envisioned Application |

| Gold Nanoparticles (AuNPs) | Surface stabilizing and functionalizing ligand. | AuNPs capped with the hydrazine derivative. | Sensing, catalysis, drug delivery. |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Capping agent and anchor for further functionalization. | Core-shell magnetic nanoparticles with a hydrazine derivative layer. | Targeted drug delivery, MRI contrast agents. |

| Quantum Dots (QDs) | Ligand to modify surface chemistry and solubility. | QDs with surface-bound hydrazine ligands. | Bio-imaging, light-emitting devices. |

| Polymer Nanocomposites | In-situ reducing agent for metal salts and dispersant. | Polymer matrix embedded with metal nanoparticles formed via reduction by the hydrazine derivative. | Catalytic membranes, conductive plastics. |

Q & A

Q. What are the recommended synthetic routes and purification protocols for 1,2-Bis(1-piperidylcarbonyl)hydrazine?

The compound can be synthesized via condensation reactions between hydrazine and carbonyl-containing precursors. For analogous hydrazine derivatives (e.g., 1,2-bis(1-phenylethylidene)hydrazine), a two-step process is employed:

Condensation : React hydrazine hydrate with ketones (e.g., phenylethanone) in ethanol under reflux, followed by crystallization.

Purification : Recrystallize using ethanol or acetonitrile to achieve >95% purity, verified by melting point analysis and HPLC .

For derivatives requiring oxidation (e.g., diazine formation), chlorine gas or mild oxidizing agents are used, followed by column chromatography with silica gel (hexane:ethyl acetate gradient) .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Use slow evaporation of a saturated solution in DMSO/water.

Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) at 90 K to minimize thermal motion.

Refinement : Use SHELXL for structure solution and refinement. For twinned crystals, apply the TWINABS module to correct data .

Validation : Confirm bond lengths and angles against DFT-optimized geometries (e.g., B3LYP/6-31G(d)) .

Q. What spectroscopic methods are critical for characterizing hydrazine derivatives?

- FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- NMR : ¹H NMR (DMSO-d6) resolves piperidyl protons (δ 1.4–3.2 ppm) and hydrazine NH (δ 8.2–9.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks .

Advanced Research Questions

Q. How can DFT calculations optimize molecular geometry and predict electronic properties?

Geometry Optimization : Use Gaussian 09 with B3LYP/6-31G(d) to minimize energy. Compare with SCXRD data to validate accuracy.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. For example, 1,2-bis(1-phenylethylidene)hydrazine shows 12% H···H contacts and 8% C···O interactions .

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. Derivatives with gaps <3.5 eV are prone to redox activation .

Q. What experimental designs are used to study bioreductive activation in hypoxic environments?

Hypoxia Chamber : Expose cells (e.g., EMT6 murine carcinoma) to 1% O₂.

Prodrug Activation : Treat cells with 1,2-Bis(sulfonyl)hydrazine derivatives (e.g., KS119). Monitor 90CE release via LC-MS .

Enzyme Profiling : Use CHO cells overexpressing NADH:cytochrome b5 reductase (NBR) or NADPH:cytochrome P450 reductase (NPR). NBR-overexpressing cells show 3-fold higher cytotoxicity, confirming enzyme-specific activation .

Q. How can adsorption studies guide the design of hydrazine-based ligands for environmental applications?

Ligand Modification : Functionalize activated carbon with (1E,2E)-1,2-bis(pyridinylmethylene)hydrazine ligands via sonication .

Response Surface Methodology (RSM) : Optimize parameters (pH, adsorbent dose, contact time) using a central composite design. For Europhtal dye, pH 7 and 0.03 g adsorbent yield >98% removal .